

5-Aminoisoquinoline: A Comprehensive Technical Guide to its Molecular Structure and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Aminoisoquinoline**

Cat. No.: **B016527**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, characterization, and biological significance of **5-Aminoisoquinoline** (5-AIQ). 5-AIQ is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This document details its structural features, physicochemical properties, and the analytical techniques employed for its characterization, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

5-Aminoisoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with an amino group substituted at the 5-position.

Table 1: Molecular Identifiers and Physicochemical Properties of **5-Aminoisoquinoline**

Property	Value
IUPAC Name	isoquinolin-5-amine [1]
Synonyms	5-Isoquinolinamine, isoquinol-5-ylamine
CAS Number	1125-60-6 [1]
Chemical Formula	C ₉ H ₈ N ₂ [1]
Molecular Weight	144.17 g/mol [1]
Appearance	Bright yellow to brownish-yellow solid [1]
Melting Point	125-132 °C [1]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol. [1] Limited solubility in water.
InChI	InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 [1]
SMILES	C1=CC2=C(C=CN=C2)C(=C1)N [1]

Spectroscopic and Crystallographic Characterization

The structural elucidation and confirmation of **5-Aminoisoquinoline** are achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of **5-Aminoisoquinoline**

Proton Assignment	Chemical Shift (δ , ppm)
H-1	9.17
H-3	8.47
H-4	7.57
H-8	7.39
H-7	7.37
H-6	6.93
-NH ₂	4.32

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from publicly available spectra.

Table 3: ¹³C NMR Spectral Data of **5-Aminoisoquinoline**

Carbon Assignment	Chemical Shift (δ , ppm)
C-5	145.4
C-1	143.1
C-3	142.8
C-8a	133.2
C-7	129.2
C-4a	128.8
C-8	120.4
C-4	115.8
C-6	109.1

Solvent: CDCl₃. Data is predicted and compiled from typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **5-Aminoisoquinoline**.

Table 4: Mass Spectrometry Data for **5-Aminoisoquinoline**

m/z Value	Interpretation
144	Molecular ion $[M]^+$
117	$[M-HCN]^+$, Loss of hydrogen cyanide
116	$[M-HCN-H]^+$, Subsequent loss of a hydrogen radical
89	Further fragmentation

Infrared (IR) Spectroscopy

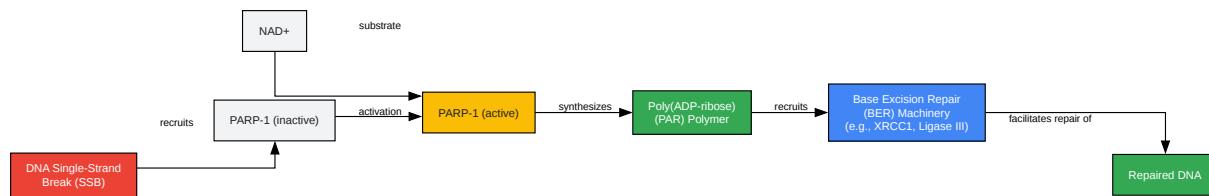
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 5: Key IR Absorption Bands of **5-Aminoisoquinoline**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3400 - 3300	N-H stretching (asymmetric and symmetric)	Amino group (-NH ₂)
3100 - 3000	C-H stretching	Aromatic C-H
1650 - 1580	C=C and C=N stretching	Aromatic rings
1620 - 1550	N-H bending (scissoring)	Amino group (-NH ₂)
850 - 750	C-H out-of-plane bending	Aromatic C-H

X-ray Crystallography

The definitive three-dimensional structure of **5-Aminoisoquinoline** in the solid state can be determined by X-ray crystallography. The crystal structure of **5-Aminoisoquinoline** has been

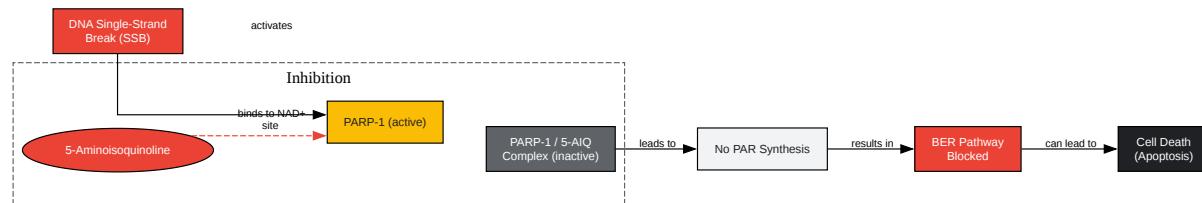

deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 906575.^[1] This data provides precise bond lengths, bond angles, and information about the crystal packing.

Biological Activity: PARP-1 Inhibition

5-Aminoisoquinoline is a well-established inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.^[2]

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response.


[Click to download full resolution via product page](#)

Caption: The PARP-1 mediated DNA single-strand break repair pathway.

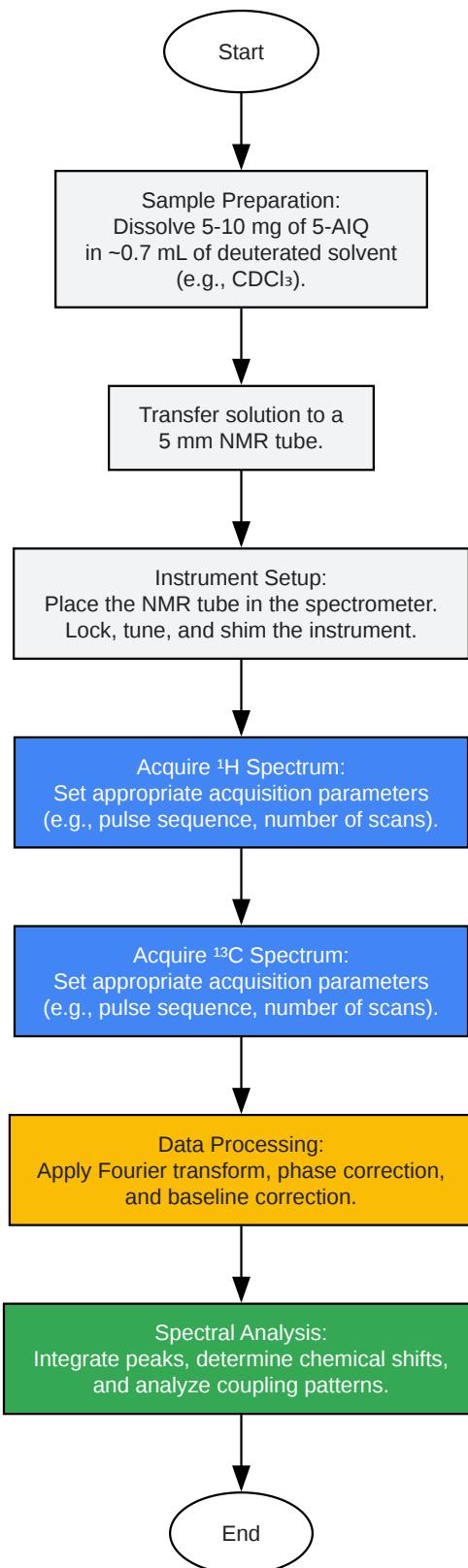
Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and becomes activated.^{[3][4]} The activated PARP-1 utilizes NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.^[5] These PAR chains act as a scaffold to recruit the necessary components of the base excision repair machinery, which then carry out the repair process.^[6]

Mechanism of Inhibition by 5-Aminoisoquinoline

5-Aminoisoquinoline acts as a competitive inhibitor of PARP-1 by binding to the NAD⁺ binding site of the enzyme. This prevents the synthesis of PAR, thereby stalling the recruitment of DNA repair proteins to the site of damage.

[Click to download full resolution via product page](#)

Caption: Mechanism of PARP-1 inhibition by **5-Aminoisoquinoline**.


By blocking PARP-1 activity, **5-Aminoisoquinoline** prevents the repair of single-strand DNA breaks.^[2] In rapidly dividing cells, such as cancer cells, these unrepaired breaks can lead to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks. In cells with deficient double-strand break repair mechanisms (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage can trigger apoptosis, a phenomenon known as synthetic lethality.^[7]

Experimental Protocols

The following sections provide generalized protocols for the key analytical techniques used in the characterization of **5-Aminoisoquinoline**. These should be adapted and optimized for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of **5-Aminoisoquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis of **5-Aminoisoquinoline**.

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum of **5-Aminoisoquinoline**.

- Sample Preparation: Prepare a dilute solution of **5-Aminoisoquinoline** (approximately 1 μ g/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., electrospray ionization - ESI) and mass analyzer settings.
- Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

This protocol details the KBr pellet method for obtaining an IR spectrum of solid **5-Aminoisoquinoline**.

- Sample Preparation: Grind 1-2 mg of **5-Aminoisoquinoline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

5-Aminoisoquinoline is a molecule of significant interest in the field of drug discovery, particularly as a scaffold for the development of PARP inhibitors. A thorough understanding of its molecular structure and properties, as detailed in this guide, is fundamental for the rational design and synthesis of novel therapeutic agents. The characterization techniques and protocols outlined here provide a solid foundation for researchers working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Aminoisoquinoline: A Comprehensive Technical Guide to its Molecular Structure and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016527#5-aminoisoquinoline-molecular-structure-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com